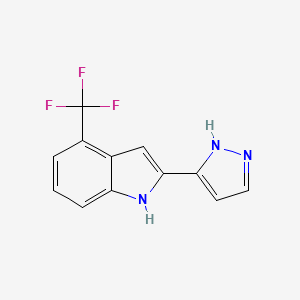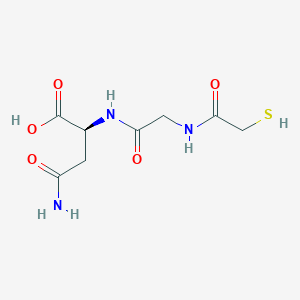
N-(Sulfanylacetyl)glycyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Sulfanylacetyl)glycyl-L-asparagine is a compound with the molecular formula C8H13N3O5S It is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sulfanylacetyl)glycyl-L-asparagine typically involves the reaction of L-asparagine with sulfanylacetyl chloride and glycyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms that express the necessary enzymes for the synthesis of this compound. These methods can be optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(Sulfanylacetyl)glycyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
N-(Sulfanylacetyl)glycyl-L-asparagine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the role of sulfur-containing amino acids in biological systems.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(Sulfanylacetyl)glycyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
L-Asparagine: The parent amino acid from which N-(Sulfanylacetyl)glycyl-L-asparagine is derived.
N-Sulfanyl-L-asparagine: A similar compound with a sulfanyl group attached directly to the asparagine molecule.
N-(Sulfanylacetyl)-L-alanyl-L-asparagine: Another derivative with an additional alanine residue.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a glycyl residue, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
823803-10-7 |
|---|---|
Molecular Formula |
C8H13N3O5S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
(2S)-4-amino-4-oxo-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C8H13N3O5S/c9-5(12)1-4(8(15)16)11-6(13)2-10-7(14)3-17/h4,17H,1-3H2,(H2,9,12)(H,10,14)(H,11,13)(H,15,16)/t4-/m0/s1 |
InChI Key |
MYXWMYYAMKPIAX-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CS)C(=O)N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CS)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


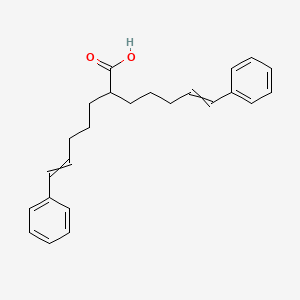
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
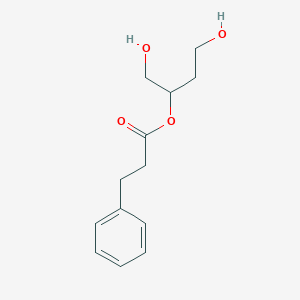
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
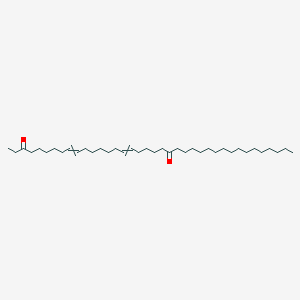
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
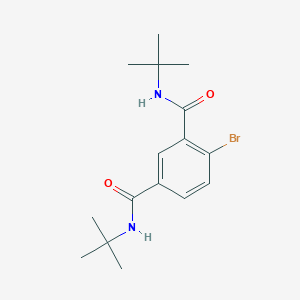
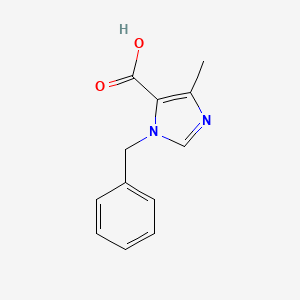
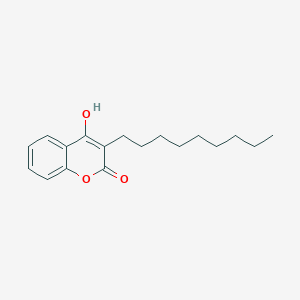

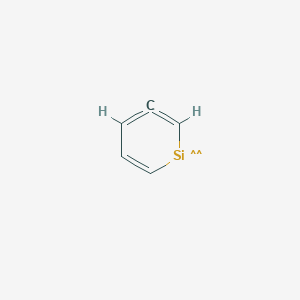
![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
